molecular formula C21H12Cl3NO3S B2631834 (4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114654-01-1

(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2631834
CAS No.: 1114654-01-1
M. Wt: 464.74
InChI Key: WECQLLUEQKZONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core is synthesized through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and a suitable aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the chlorinated benzothiazine with 4-chlorobenzoyl chloride under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazine derivatives.

    Substitution: Formation of substituted benzothiazine derivatives with various functional groups.

Scientific Research Applications

(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    (4-chlorophenyl)(phenyl)methanone: A simpler analog with fewer chlorine atoms.

    (4-chlorophenyl)(4-nitrophenyl)methanone: Contains a nitro group instead of additional chlorine atoms.

    (4-chlorophenyl)(4-methylphenyl)methanone: Contains a methyl group instead of additional chlorine atoms.

Uniqueness

(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is unique due to its multiple chlorine atoms and benzothiazine core, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in scientific research.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl3NO3S/c22-14-7-5-13(6-8-14)21(26)20-12-25(17-10-15(23)9-16(24)11-17)18-3-1-2-4-19(18)29(20,27)28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECQLLUEQKZONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.